8-propan-2-yloxy-2-pyridin-2-ylquinoline
Overview
Description
8-propan-2-yloxy-2-pyridin-2-ylquinoline is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-propan-2-yloxy-2-pyridin-2-ylquinoline typically involves the formation of the quinoline ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
8-propan-2-yloxy-2-pyridin-2-ylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinoline rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
8-propan-2-yloxy-2-pyridin-2-ylquinoline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-propan-2-yloxy-2-pyridin-2-ylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine moiety but has a pyrimidine ring instead of quinoline.
8-Hydroxyquinoline: Similar quinoline structure but with a hydroxyl group instead of an isopropyloxy group.
Uniqueness
8-propan-2-yloxy-2-pyridin-2-ylquinoline is unique due to the presence of both pyridine and quinoline moieties, which confer distinct chemical and biological properties. Its isopropyloxy group also adds to its uniqueness, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
8-propan-2-yloxy-2-pyridin-2-ylquinoline |
InChI |
InChI=1S/C17H16N2O/c1-12(2)20-16-8-5-6-13-9-10-15(19-17(13)16)14-7-3-4-11-18-14/h3-12H,1-2H3 |
InChI Key |
PNGNIHTVPIVDJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1N=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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